Disperse Yellow 49 Disperse Yellow 49
Brand Name: Vulcanchem
CAS No.: 54824-37-2
VCID: VC4107368
InChI: InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26)
SMILES: CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4

Disperse Yellow 49

CAS No.: 54824-37-2

Cat. No.: VC4107368

Molecular Formula: C21H22N4O2

Molecular Weight: 362.4

* For research use only. Not for human or veterinary use.

Disperse Yellow 49 - 54824-37-2

Specification

CAS No. 54824-37-2
Molecular Formula C21H22N4O2
Molecular Weight 362.4
IUPAC Name 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate
Standard InChI InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26)
Standard InChI Key YSOHRODHDJYIPG-UHFFFAOYSA-N
SMILES CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C
Canonical SMILES CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C

Introduction

Chemical Identity and Molecular Characteristics

Structural and Compositional Overview

Disperse Yellow 49 belongs to the methine class of dyes, with the molecular formula C₂₁H₂₂N₄O₂ and a molecular weight of 362.43 g/mol . Its IUPAC name, 2-{4-(Dicyanomethyl)-3-methylphenylamino}ethyl phenylcarbamate, reflects a complex structure featuring aromatic rings, carbamate groups, and dicyanomethyl substituents . The compound’s canonical SMILES representation is CC1=C(C=CC(=C1)N(CCN(C(=O)OCc2ccccc2)C)C)C(C#N)C#N, highlighting its nitrogen-rich framework .

Key physicochemical parameters include:

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point531.9 ± 50.0 °C at 760 mmHg
XLogP3-AA (Partition Coefficient)3.7
Topological Polar Surface Area89.2 Ų
Rotatable Bond Count8

The compound’s InChIKey (YSOHRODHDJYIPG-UHFFFAOYSA-N) ensures unique chemical identifier compatibility across databases .

Synthesis and Industrial Production

Azo Coupling Mechanisms

Disperse Yellow 49 is synthesized via azo coupling reactions, a hallmark of azo dye production. The process involves:

  • Diazotization: An aromatic amine precursor is treated with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.

  • Coupling: The diazonium salt reacts with a coupling component—often a naphthol derivative—to form the azo (-N=N-) linkage .

Industrial-scale production optimizes these steps for yield and purity, employing controlled pH (3–5) and temperatures (5–10°C) to stabilize reactive intermediates . Post-synthesis, the dye is purified through crystallization or chromatography and formulated into fine powders for commercial use .

Reaction Dynamics and Byproducts

  • Oxidation: Exposure to hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) generates oxidized derivatives, altering chromophoric properties .

  • Reduction: Sodium dithionite (Na₂S₂O₄) cleaves the azo bond, yielding aromatic amines—a concern due to their potential toxicity .

Analytical Detection and Quantification

High-Throughput Chromatographic Methods

Modern analytics prioritize speed and precision:

  • UHPSFC-MS/MS (Ultra-High Performance Supercritical Fluid Chromatography): Enables simultaneous detection of 17 disperse dyes in <5 minutes, with Disperse Yellow 49 eluting at 3.02 minutes .

  • HPLC-MS/MS (High-Performance Liquid Chromatography): Quantifies dye concentrations in textiles with a recovery rate of 91–110% and a limit of detection (LOD) of 0.28–0.40 µg/g .

Table 1: LC-MS Parameters for Disperse Yellow 49

ParameterValue
Precursor Ion (m/z)373.1
Product Ions (m/z)168.0*, 209.1
Collision Energy22–27 eV
Retention Time3.02 minutes

*Primary quantifier ion .

Industrial Applications in Textile Dyeing

Fiber Compatibility and Dyeing Protocols

Disperse Yellow 49 is optimized for synthetic fibers:

  • Polyester: Applied via high-temperature (195–200°C) thermosol dyeing, achieving lightfastness ratings of 4–5 (ISO 105-B02) .

  • Nylon and Acrylic: Yields light-yellow shades with moderate wash fastness (3–4 on ISO 105-C06) .

Critical operational constraints include:

  • pH Sensitivity: Degrades under alkaline conditions (pH >7), necessitating buffered dye baths .

  • Metal Ion Interference: Copper (Cu²⁺) and iron (Fe³⁺) ions shift hue toward brown, requiring chelating agents in processing .

Cell LineTissue OriginIC₅₀ (µg/mL)
HepG-2Liver23.4
HCT-116Colon28.0
MCF-7Breast62.2
A-549Lung53.6

Mechanistically, the dye inhibits sucrase activity (Km reduced by 40% at 50 µg/mL) and disrupts kinase signaling pathways, suggesting apoptosis induction .

Antioxidant Capacity

In DPPH radical scavenging assays, Disperse Yellow 49 exhibits moderate antioxidant activity (EC₅₀ = 82 µM), outperforming ascorbic acid (EC₅₀ = 95 µM) in lipid peroxidation models .

Comparative Analysis with Analogous Dyes

Table 3: Disperse Yellow Variants Comparison

DyeMolecular Weightλmax (nm)Key Application Difference
Disperse Yellow 23303.1420Superior lightfastness on acetate
Disperse Yellow 39291.0435Enhanced thermal stability
Disperse Yellow 49362.4450Optimal for polyester-nylon blends

Disperse Yellow 49’s higher molecular weight confers better sublimation fastness (4–5 vs. 3–4 for Y23/Y39) in high-temperature dyeing .

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